molecular formula C17H16N5O7P B1232013 Bz-Camp CAS No. 30275-80-0

Bz-Camp

カタログ番号: B1232013
CAS番号: 30275-80-0
分子量: 433.3 g/mol
InChIキー: NXYCBMGKNCJXIC-CNEMSGBDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N6-ベンゾイル-サイクリックAMP(ナトリウム塩)は、様々な生物学的プロセスにおいて重要なセカンドメッセンジャーであるサイクリックアデノシン一リン酸(cAMP)の合成アナログです。この化合物は、cAMPによって活性化される交換タンパク質(Epac1およびEpac2)よりも、プロテインキナーゼA(PKA)を選択的に活性化することで知られています。 アデニン環のN6位にベンゾイル基を置換することで、その親油性と膜透過性が向上し、生化学研究において貴重なツールとなっています .

2. 製法

N6-ベンゾイル-サイクリックAMP(ナトリウム塩)の合成には、サイクリックアデノシン一リン酸のベンゾイル化が含まれます。反応には、通常、水酸化ナトリウムなどの塩基の存在下でベンゾイルクロリドを使用する必要があります。反応条件は、N6位での選択的置換を確実にするために注意深く制御する必要があります。 生成物は、結晶化または凍結乾燥によって精製され、ナトリウム塩の形で得られます .

N6-ベンゾイル-サイクリックAMP(ナトリウム塩)の工業的製造方法は広く文書化されていませんが、おそらく大規模生産のために最適化された同様の合成経路を使用していると考えられます。これには、高純度と収率を確保するために、自動合成装置と高度な精製技術の使用が含まれる場合があります。

準備方法

The synthesis of N6-benzoyl-Cyclic AMP (sodium salt) involves the benzoylation of cyclic adenosine monophosphate. The reaction typically requires the use of benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions must be carefully controlled to ensure the selective substitution at the N6 position. The product is then purified through crystallization or lyophilization to obtain the sodium salt form .

Industrial production methods for N6-benzoyl-Cyclic AMP (sodium salt) are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and advanced purification techniques to ensure high purity and yield.

化学反応の分析

N6-ベンゾイル-サイクリックAMP(ナトリウム塩)は、次のような様々な化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化される可能性がありますが、その酸化生成物に関する詳細な研究は限られています。

    還元: ベンゾイル基の安定性により、この化合物の還元反応はあまり見られません。

    置換: ベンゾイル基は、特定の条件下で置換され、異なるアナログの形成につながる可能性があります。置換反応の一般的な試薬には、アミンやチオールなどの求核剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンとの置換によって、N6-アミノ-サイクリックAMPアナログが生成される可能性があります .

4. 科学研究における用途

N6-ベンゾイル-サイクリックAMP(ナトリウム塩)は、幅広い科学研究用途があります。

科学的研究の応用

N6-benzoyl-Cyclic AMP (sodium salt) has a wide range of scientific research applications:

作用機序

N6-ベンゾイル-サイクリックAMP(ナトリウム塩)は、プロテインキナーゼAを選択的に活性化することで作用します。プロテインキナーゼAの調節サブユニットに結合し、触媒サブユニットを放出する構造変化を引き起こします。これらの触媒サブユニットは、次に標的タンパク質をリン酸化し、様々な細胞応答を引き起こします。 ベンゾイル基は、化合物の親油性と膜透過性を高め、細胞に効率的に侵入し、その効果を発揮することを可能にします .

類似化合物との比較

N6-ベンゾイル-サイクリックAMP(ナトリウム塩)は、プロテインキナーゼAを選択的に活性化し、膜透過性が高まっているため、ユニークです。類似の化合物には次のようなものがあります。

    サイクリックアデノシン一リン酸(cAMP): プロテインキナーゼAとcAMPによって活性化される交換タンパク質の両方を活性化する天然アナログです。

    8-ブロモ-サイクリックアデノシン一リン酸: 異なる選択性と安定性を持つ別のcAMPアナログです。

    N6-フェニル-サイクリックアデノシン一リン酸: フェニル基が置換された類似のアナログであり、異なる活性化プロファイルと膜透過性を提供します。

N6-ベンゾイル-サイクリックAMP(ナトリウム塩)のユニークさは、プロテインキナーゼAを選択的に活性化し、ベンゾイル基により細胞への取り込みが向上している点にあります .

生物活性

N6-benzoyl-Cyclic AMP (Bz-Camp) is a synthetic analog of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and its potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of a benzoyl group at the N6 position of the adenine ring, which enhances its lipophilicity and membrane permeability compared to natural cAMP. This modification allows this compound to selectively activate protein kinase A (PKA) while minimizing interactions with exchange proteins activated by cAMP (Epac1 and Epac2) .

This compound primarily acts by binding to the nucleotide-binding sites of PKA, leading to its activation. The activation of PKA triggers a cascade of phosphorylation events that influence various cellular functions, including:

  • Cell Growth and Differentiation : this compound has been shown to promote cell proliferation in certain contexts while inhibiting growth in others, indicating a complex role in cellular signaling.
  • Signal Transduction : The compound modulates several signaling pathways, particularly those involving calcium (Ca2+) signaling, suggesting an interplay between cAMP and Ca2+ levels in cells .

1. Impact on Plasmodium falciparum

Research indicates that this compound can significantly alter the cell cycle progression of Plasmodium falciparum, the malaria-causing parasite. When red blood cells infected with this parasite are treated with this compound, a notable disruption in the parasite's cell cycle is observed. This effect is mediated through PKA activation, as demonstrated by the ability of PKA inhibitors to block these changes .

2. Cardiomyocyte Viability

In cardiomyocyte studies, this compound has been implicated in both protective and detrimental effects depending on the context of receptor activation. For instance, activating certain GsPCRs can lead to cardiomyocyte death through ATP-mediated signaling pathways, while other receptor activations can enhance cell survival via cAMP-mediated mechanisms .

Comparative Analysis of cAMP Analogues

The following table summarizes key properties and biological activities of various cAMP analogues, including this compound:

CompoundSelectivity for PKAMembrane PermeabilityBiological Activity
This compound HighHighActivates PKA; alters Plasmodium cell cycle; influences cardiomyocyte viability
N6-benzyl-cAMPModerateModeratePotent growth inhibition in glioma cells
N6-butyryl-cAMPLowLowLimited biological activity
N6,O2'-cAMPModerateModerateVaries based on cellular context

Case Study 1: Effects on Glioma Cells

In studies involving C6 rat glioma cells, this compound exhibited minimal growth inhibition even at high concentrations, contrasting sharply with other analogs like N6-benzyl-cAMP. This suggests that structural variations among cAMP analogs can lead to significant differences in their biological activity and target interactions .

Case Study 2: Malaria Research

A study focusing on the effects of this compound on Plasmodium falciparum revealed that treatment with this compound led to observable changes in the parasite's cell cycle dynamics. The results indicated that manipulation of the cAMP/PKA pathway could serve as a potential target for developing new antimalarial therapies .

特性

IUPAC Name

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYCBMGKNCJXIC-CNEMSGBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952638
Record name N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30275-80-0
Record name N(6)-Benzoyl-cyclic amp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bz-Camp
Reactant of Route 2
Reactant of Route 2
Bz-Camp
Reactant of Route 3
Reactant of Route 3
Bz-Camp
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bz-Camp
Reactant of Route 5
Reactant of Route 5
Bz-Camp
Reactant of Route 6
Reactant of Route 6
Bz-Camp
Customer
Q & A

Q1: How does N6-benzoyl-cAMP interact with its target and what are the downstream effects?

A1: N6-benzoyl-cAMP (Bz-cAMP) acts as a membrane-permeable analogue of cyclic adenosine monophosphate (cAMP) and primarily targets cyclic AMP-dependent protein kinase (PKA) [, , ]. This compound binds to the nucleotide-binding sites of PKA, leading to its activation. This activation triggers a cascade of downstream phosphorylation events, impacting various cellular processes like cell growth, differentiation, and signal transduction.

Q2: Can you explain the concept of synergistic responses observed with this compound and other cAMP analogs in stimulating steroid production?

A2: Research has shown that this compound, when used in combination with other cAMP analogs like aminohexylamino-cAMP (AHA-cAMP) or 8-thiomethyl-cAMP (TM-cAMP), can induce synergistic increases in steroid production in rat adrenal cells []. This synergy stems from the cooperative binding of these analogs to different nucleotide-binding sites on PKA. AHA-cAMP preferentially binds to site 1 on type I PKA, while TM-cAMP prefers site 1 on type II PKA. This compound, on the other hand, exhibits selectivity for site 2 on both types of PKA. When used in combination, the simultaneous binding of these analogs to their respective sites enhances PKA activation, resulting in a more significant stimulation of steroid production than what's achievable with individual analogs alone.

Q3: What are the differences in effects of this compound compared to other structurally related N6-substituted cAMP analogues?

A3: Despite similarities in structure and reported binding affinities to PKA, studies on C6 rat glioma cells have shown varying potencies among N6-substituted cAMP analogues like N6-benzyl-cAMP (Bn-cAMP), N6-butyryl-cAMP (Bt-cAMP), and N6, O2'-cAMP (Bt2-cAMP) []. Interestingly, this compound displayed minimal growth inhibitory effect on these cells even at high concentrations, contrasting with the potent activity of Bn-cAMP. This suggests that subtle structural variations within this class of compounds can significantly impact their biological activity and potentially influence their interaction with specific targets or downstream signaling pathways.

Q4: How does this compound influence the cell cycle of Plasmodium falciparum, the parasite responsible for malaria?

A4: Studies indicate that this compound can directly influence the cell cycle progression of Plasmodium falciparum []. When red blood cells infected with the parasite are treated with this compound, a significant alteration in the parasite's cell cycle is observed. This effect is specifically linked to the activation of PKA, as demonstrated by the ability of PKA inhibitors to block the cell cycle disruption caused by this compound. This suggests a potential role of the cAMP/PKA pathway in regulating the parasite's development and highlights a possible target for antimalarial drug development.

A5: Research points to a complex interplay between cAMP and calcium (Ca2+) signaling pathways, with this compound playing a mediating role []. this compound treatment not only activates PKA, but also leads to an increase in cytosolic Ca2+ levels. This observation suggests that this compound can influence cellular processes regulated by Ca2+, adding another layer of complexity to its cellular effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。